molecular formula C14H20ClN3 B11825108 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride

4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride

Cat. No.: B11825108
M. Wt: 265.78 g/mol
InChI Key: KJTKCLUCHPIONS-UHFFFAOYSA-N
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Description

4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is also referred to as lumateperone hydrochloride, which is used in the treatment of certain psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride involves multiple steps, including cyclization and methylation reactions. The process typically starts with the preparation of intermediate compounds, followed by cyclization to form the tetracyclic structure. The final step involves the addition of hydrochloride to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride involves its interaction with various molecular targets in the brain. It acts as a partial agonist at dopamine receptors and has affinity for serotonin receptors, which helps in modulating neurotransmitter activity. This modulation is crucial for its therapeutic effects in treating psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride is unique due to its specific tetracyclic structure and its dual action on dopamine and serotonin receptors. This dual action provides a balanced therapeutic effect with potentially fewer side effects compared to other antipsychotics .

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17;/h2-4,11-12,15H,5-9H2,1H3;1H

InChI Key

KJTKCLUCHPIONS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C3CCNCC3C4=C2C1=CC=C4.Cl

Origin of Product

United States

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